Astrogorgiadiol B is a naturally occurring compound classified as a secosteroid and is recognized as a Vitamin D analogue. This compound has garnered attention due to its biological activities, particularly its ability to downregulate the production of osteopontin, a cytokine involved in various physiological processes, including bone metabolism and immune response . Astrogorgiadiol B is primarily sourced from marine organisms, specifically certain gorgonian corals, which are known to produce a variety of bioactive compounds.
Astrogorgiadiol B is derived from marine gorgonian corals, which belong to the phylum Cnidaria. These corals are rich in secondary metabolites, including various steroids that exhibit significant biological activity. The classification of astrogorgiadiol B falls under the category of secosteroids, which are characterized by their unique structural modifications that differentiate them from traditional steroids. This classification highlights its potential therapeutic applications, particularly in the realm of cancer research and treatment due to its antiproliferative properties .
The synthesis of astrogorgiadiol B involves several key steps, typically starting from commercially available precursors such as citronellal. The process includes the preparation of β-ketoesters and subsequent cyclization reactions mediated by catalysts like rhodium complexes .
Astrogorgiadiol B features a complex molecular structure typical of secosteroids. Its chemical formula is C27H44O3, and it possesses multiple chiral centers that contribute to its stereochemical configuration. The structure can be represented as follows:
The stereochemistry plays a critical role in its biological function, influencing how it interacts with cellular receptors involved in vitamin D metabolism and signaling pathways .
Astrogorgiadiol B participates in various chemical reactions typical of steroidal compounds:
These reactions are crucial for understanding how astrogorgiadiol B can be modified for enhanced therapeutic efficacy .
The mechanism of action of astrogorgiadiol B primarily involves its interaction with vitamin D receptors within target cells. Upon binding to these receptors, it modulates gene expression related to calcium homeostasis and immune function. Specifically, studies have shown that astrogorgiadiol B downregulates osteopontin production, which is implicated in inflammatory responses and tumor progression .
The compound's ability to influence cellular signaling pathways positions it as a potential candidate for therapeutic applications in conditions such as osteoporosis and cancer.
Astrogorgiadiol B exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulations for research and potential clinical applications .
Astrogorgiadiol B has significant potential applications in scientific research:
Research continues into optimizing its synthesis and understanding its full range of biological activities, which could lead to novel therapeutic strategies .
Astrogorgiadiol B is a marine-derived secosteroid first isolated from gorgonian corals of the genus Astrogorgia. Initial discovery occurred during chemical investigations of Astrogorgia sp. specimens collected near Okino-shima Island, Japan, where researchers identified it alongside related compounds like astrogorgiadiol (later designated astrogorgiadiol A) and astrogorgin [1]. Subsequent studies revealed broader geographical distribution, with the compound detected in Astrogorgia populations from Beibuwan Bay (Guangxi Province, China) and the South China Sea [1] [7]. These corals inhabit inner coral reefs and reef slopes at depths ranging from 15–30 meters. Within the coral organism, astrogorgiadiol B is typically found in the ethyl acetate-soluble fractions of organic extracts, often co-occurring with structurally similar secosteroids such as calicoferols and other astrogorgol derivatives (e.g., astrogorgols A–M) [1] [7]. Its isolation involves chromatographic techniques including HPLC, with characteristic UV absorptions at ~218 nm and 281 nm aiding identification [7].
Table 1: Discovery Parameters of Astrogorgiadiol B
Parameter | Details |
---|---|
Source Organism | Astrogorgia sp. (Family Plexauridae) |
First Isolation | Okino-shima Island, Japan |
Other Locations | Beibuwan Bay (China), South China Sea |
Collection Depth | 15–30 meters |
Co-occurring Metabolites | Astrogorgiadiol (A), astrogorgin, calicoferols, astrogorgols A–M |
Extraction Solvent | Ethyl acetate |
Key Spectral Features | UV λmax: 218 nm, 281 nm |
Astrogorgiadiol B belongs to the 9,10-secosteroid class, characterized by cleavage of the B-ring between carbon atoms C9 and C10—a structural hallmark shared with vitamin D metabolites [1] [7] [10]. This cleavage results in a pivotal seco-precholestadiene triene system, forming a flexible, open-ring scaffold distinct from conventional steroids. Structurally, it features hydroxyl groups at positions C3β, C8, C9, and C17, with the C8 and C9 hydroxyls being critical for its biological activity and molecular recognition [1] [5]. The side chain at C17 varies among secosteroids but in astrogorgiadiol B typically includes specific oxygenation patterns that influence its hydrophobicity and receptor binding.
Functionally, astrogorgiadiol B acts as a vitamin D analog due to its structural mimicry of endogenous 9,10-secosteroids like 1,25-dihydroxyvitamin D3 [1,25(OH)2D3]. Computational and experimental studies show that its hydroxylated side chain and open B-ring enable binding to the vitamin D receptor (VDR), albeit with distinct affinity compared to classical vitamin D metabolites [5]. This interaction triggers VDR-mediated genomic pathways, including receptor translocation to the nucleus and modulation of gene expression related to cell proliferation and differentiation. However, its binding affinity for the VDR’s non-genomic pocket is comparatively weaker, suggesting preferential activation of transcriptional regulation over rapid signaling cascades [5] [8].
Astrogorgiadiol B exemplifies the pharmacological potential of marine secosteroids, exhibiting two major bioactivity profiles:
Table 2: Kinase Inhibition Profile of Astrogorgiadiol B
Target Kinase | IC50 (μM) | Biological Significance |
---|---|---|
IGF1-R | 2.8 | Regulates cancer cell proliferation and survival |
VEGF-R2 | 4.4 | Mediates angiogenesis and tumor metastasis |
ALK | 7.6 | Driver of lymphomagenesis; therapeutic target in NSCLC |
SRC | 1.9 | Involved in cell adhesion, invasion, and proliferation |
FAK | 13.2 | Overexpressed in tumors; promotes metastasis and resistance |
Research on astrogorgiadiol B fuels broader interest in marine secosteroids as novel drug scaffolds. Its structural complexity challenges synthetic chemistry, driving innovations in routes like sp2–sp3 Suzuki coupling for secosteroid synthesis [2] [7]. Furthermore, it highlights marine ecosystems as reservoirs for non-calcemic vitamin D analogs—compounds with VDR affinity but reduced risk of hypercalcemia compared to 1,25(OH)2D3 [5] [8]. This positions marine secosteroids as promising candidates for treating chronic inflammatory and neoplastic diseases where conventional vitamin D therapy is limited by toxicity.
Key Compounds Mentioned: Astrogorgiadiol B, astrogorgiadiol (A), astrogorgin, calicoferols, astrogorgols A–M, 1,25-dihydroxyvitamin D3, 20S-hydroxyvitamin D3.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7